Allicin

Übersicht

Beschreibung

Allicin is an organosulfur compound derived from garlic (Allium sativum). It is responsible for the characteristic aroma of freshly crushed garlic. This compound is formed when the enzyme alliinase converts alliin into this compound upon tissue damage. This compound is known for its biological activities, including antimicrobial, antioxidant, and anticancer properties .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Allicin kann durch Oxidation von Diallyldisulfid mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperoxybenzoesäure synthetisiert werden. Die Reaktion findet typischerweise in einem sauren Medium statt, und das Produkt wird durch chromatographische Verfahren gereinigt .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt durch Extraktion aus Knoblauch. Frischer Knoblauch wird zerkleinert, um die Alliinase zu aktivieren, die Alliin in this compound umwandelt. Das this compound wird dann mit organischen Lösungsmitteln extrahiert und durch Methoden wie Hochleistungsflüssigkeitschromatographie (HPLC) oder Dünnschichtchromatographie (TLC) gereinigt .

Arten von Reaktionen:

Reduktion: this compound kann reduziert werden, um Allylmercaptan und andere schwefelhaltige Verbindungen zu bilden.

Substitution: this compound kann mit Thiolgruppen in Proteinen reagieren, was zur Bildung von gemischten Disulfiden führt.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, m-Chlorperoxybenzoesäure.

Reduktionsmittel: Natriumborhydrid, Dithiothreitol.

Reaktionsbedingungen: Saurer oder neutraler pH-Wert, Raumtemperatur

Hauptprodukte:

Oxidationsprodukte: Diallyldisulfid, Diallyltrisulfid.

Reduktionsprodukte: Allylmercaptan, gemischte Disulfide

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in verschiedenen Bereichen:

Biologie: Wird auf seine antimikrobiellen Eigenschaften gegen Bakterien, Pilze und Viren untersucht.

Medizin: Wird auf sein Potenzial bei der Behandlung von Herz-Kreislauf-Erkrankungen, Krebs und neurodegenerativen Erkrankungen untersucht

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene Mechanismen aus:

Antimikrobielle Wirkung: this compound zielt auf thiolhaltige Proteine und Enzyme in Mikroorganismen ab, stört ihre Funktion und führt zum Zelltod.

Antioxidative Wirkung: this compound reagiert mit reaktiven Sauerstoffspezies und reduziert oxidativen Stress in Zellen.

Krebshemmende Wirkung: this compound induziert Apoptose in Krebszellen, indem es Signalwege wie PI3K/Akt/mTOR moduliert und Caspasen aktiviert.

Ähnliche Verbindungen:

Diallyldisulfid: Eine weitere schwefelhaltige Verbindung, die in Knoblauch vorkommt und für ihre antimikrobiellen und krebshemmenden Eigenschaften bekannt ist.

Diallyltrisulfid: Ähnlich wie Diallyldisulfid, aber mit einem zusätzlichen Schwefelatom, wobei stärkere biologische Aktivitäten gezeigt werden.

Einzigartigkeit von this compound: this compound ist einzigartig durch seine schnelle Bildung bei Gewebeschädigung und sein breites Spektrum an biologischen Aktivitäten. Im Gegensatz zu anderen Schwefelverbindungen ist this compound hochreaktiv und kann schnell mit verschiedenen zellulären Zielstrukturen interagieren, was es zu einer potenten bioaktiven Verbindung macht .

Wissenschaftliche Forschungsanwendungen

Chemical Properties of Allicin

This compound is formed when garlic is crushed or chopped, leading to the enzymatic conversion of alliin (S-allylcysteine sulfoxide) into this compound through the action of alliinase. As a reactive sulfur species (RSS), this compound exhibits a variety of biological activities due to its ability to undergo redox reactions with thiol groups in proteins and glutathione .

Antimicrobial Activity

This compound demonstrates potent antimicrobial effects against bacteria, fungi, and viruses. Notably, it has been shown to inhibit the growth of antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and various fungal pathogens including Candida albicans and Cryptococcus neoformans. The minimal inhibitory concentration (MIC) for C. neoformans has been reported as low as 2 μg/ml .

Table 1: Antimicrobial Efficacy of this compound

Anticancer Properties

Research indicates that this compound can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including modulation of cell cycle regulation and inhibition of critical signaling pathways like PI3K/mTOR . In studies involving liver cancer cells (Hep G2), this compound was found to downregulate Bcl-2 and activate Beclin-1, promoting autophagy .

Case Study: this compound in Cancer Treatment

In a preclinical study, this compound administration led to significant reductions in tumor size in mice models of liver cancer, demonstrating its potential as an adjunct therapy in cancer management .

Cardiovascular Health

This compound has been extensively studied for its cardiovascular benefits, including cholesterol-lowering effects and improvements in blood pressure regulation. It acts by enhancing endothelial function and reducing oxidative stress within vascular tissues .

Table 2: Cardiovascular Effects of this compound

| Effect | Mechanism | Reference |

|---|---|---|

| Blood Pressure Reduction | Endothelial function improvement | |

| Cholesterol Reduction | Antioxidant activity |

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and spinal cord injuries. It inhibits neuroinflammation by modulating pathways associated with oxidative stress and apoptosis .

Case Study: this compound in Neurodegenerative Disorders

In animal models of Alzheimer's disease, this compound treatment improved cognitive function and reduced markers of neurodegeneration .

Agricultural Applications

This compound's antimicrobial properties extend to agriculture, where it is being explored as a natural pesticide. Studies have shown that this compound can effectively disinfect seeds infected with fungal pathogens, enhancing germination rates and plant health without the use of synthetic chemicals .

Table 3: Agricultural Uses of this compound

Wirkmechanismus

Allicin exerts its effects through several mechanisms:

Antimicrobial Action: this compound targets thiol-containing proteins and enzymes in microorganisms, disrupting their function and leading to cell death.

Antioxidant Action: this compound reacts with reactive oxygen species, reducing oxidative stress in cells.

Anticancer Action: this compound induces apoptosis in cancer cells by modulating pathways such as PI3K/Akt/mTOR and activating caspases.

Vergleich Mit ähnlichen Verbindungen

Diallyl Disulfide: Another sulfur-containing compound found in garlic, known for its antimicrobial and anticancer properties.

Diallyl Trisulfide: Similar to diallyl disulfide but with an additional sulfur atom, exhibiting stronger biological activities.

Uniqueness of this compound: this compound is unique due to its rapid formation upon tissue damage and its broad spectrum of biological activities. Unlike other sulfur compounds, this compound is highly reactive and can quickly interact with various cellular targets, making it a potent bioactive compound .

Biologische Aktivität

Allicin, a key compound derived from garlic (Allium sativum), is known for its diverse biological activities and therapeutic potential. This article explores the chemistry, biological mechanisms, and various applications of this compound, supported by data tables and relevant case studies.

Chemistry and Biosynthesis of this compound

This compound is synthesized from alliin (S-allylcysteine sulfoxide) when garlic is crushed or damaged. The enzyme alliinase catalyzes this transformation, leading to the formation of this compound, a thiosulfinate that possesses reactive sulfur species properties. Its chemical structure is essential for its biological activity, as it can undergo redox reactions with thiol groups in proteins and glutathione .

Biological Properties

This compound exhibits a broad spectrum of biological activities, including:

- Antimicrobial Activity : this compound has demonstrated significant antibacterial and antifungal properties. It can inhibit the growth of various pathogens, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves the oxidation of thiol groups in essential enzymes, leading to cellular dysfunction .

- Cytotoxic Effects : In mammalian cells, this compound can induce apoptosis or necrosis in a dose-dependent manner. Studies have shown that this compound can inhibit cell proliferation in cancer cell lines and promote cell death through oxidative stress mechanisms .

- Cardiovascular Benefits : this compound has been linked to cardiovascular health by lowering cholesterol levels and blood pressure. Its antioxidant properties contribute to these effects, promoting endothelial function and reducing oxidative stress .

The biological activity of this compound is primarily mediated through redox-dependent mechanisms:

- Oxidative Stress Induction : this compound alters the cellular redox state by reacting with glutathione (GSH), shifting the GSH/GSSG ratio towards a more oxidized state. This alteration can trigger apoptotic pathways in various cell types .

- Inhibition of Enzymatic Activity : this compound can inactivate key enzymes involved in metabolic processes by modifying cysteine residues, impacting cellular metabolism and survival .

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound effectively reduced bacterial load in infected wounds in diabetic rats. The results showed a significant decrease in infection rates compared to controls treated with standard antibiotics .

- Cancer Research : In vitro studies on breast cancer cell lines revealed that this compound treatment led to a marked reduction in cell viability and increased markers of apoptosis. This suggests potential for this compound as an adjunct therapy in cancer treatment .

- Cardiovascular Health : Clinical trials have indicated that garlic supplements containing this compound significantly improved lipid profiles and reduced systolic blood pressure among hypertensive patients, highlighting its role as a natural therapeutic agent for cardiovascular diseases .

Analyse Chemischer Reaktionen

Degradation Pathways

Allicin exhibits low thermal stability and degrades into bioactive secondary compounds:

Key Degradation Products

-

Diallyl disulfide (DADS) : Formed via disulfide bond cleavage .

-

Ajoene : A polysulfide compound produced under acidic conditions .

-

Vinyldithiins : Generated through non-enzymatic rearrangements .

| Factor | Degradation Products | Conditions |

|---|---|---|

| Heat | DADS, Ajoene | >80°C |

| Acidic pH | Polysulfanes | Low pH |

| Oxidation | Sulfur oxides | Reacts with thiols |

This compound’s instability complicates its isolation, as it breaks down within 16 hours at 23°C .

Redox Chemistry and Thiol Interactions

This compound is a reactive sulfur species (RSS) with strong oxidizing properties. Its redox activity centers on interactions with cellular thiols:

Thiol Oxidation Mechanism

This compound reacts with thiols (e.g., cysteine residues, glutathione) via a disulfide exchange-like reaction :

-

Nucleophilic attack by the thiol (-SH) on this compound’s sulfur atom.

-

Formation of S-allylmercapto-proteins and allyl sulfenic acid .

-

Subsequent reactions with other thiols or further degradation .

| Reaction Type | Products | Biological Impact |

|---|---|---|

| Thiol oxidation | S-allylmercapto-proteins | Enzyme inhibition, protein aggregation |

| GSH depletion | S-allylmercaptoglutathione (GSSA) | Redox imbalance, oxidative stress |

This reactivity explains this compound’s antimicrobial and anticancer effects by disrupting cellular redox homeostasis .

Enzyme Inhibition and Protein Modifications

This compound modifies thiol-containing proteins, leading to functional changes:

Key Targets

-

Metabolic enzymes : Inactivation through cysteine oxidation .

-

Heat shock proteins : Stabilization of σ32 (RpoH) via protein aggregation .

-

Transcription factors : Activation of Nrf2/Yap1 pathways via thiol oxidation .

These modifications disrupt cellular processes, contributing to this compound’s bioactivity .

Research Findings and Implications

-

Rapid thiol trapping : this compound reacts with thiols within seconds, depleting glutathione pools and oxidizing protein cysteines .

-

Antimicrobial action : this compound induces bacterial protein aggregation and heat shock responses via thiol stress .

-

Anticancer potential : Induces apoptosis in colon cancer cells by activating Nrf2-dependent pathways .

This compound’s reactivity and instability underscore its role as a transient but potent RSS in biological systems .

Eigenschaften

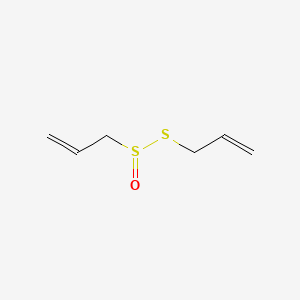

IUPAC Name |

3-prop-2-enylsulfinylsulfanylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS2/c1-3-5-8-9(7)6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLKFOPOAOFWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSS(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043707 | |

| Record name | Allicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Allicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

24 mg/mL at 10 °C | |

| Record name | Allicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

539-86-6 | |

| Record name | Allicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11780 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Allicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-allyl acrylo-1-sulphinothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C39BY17Y6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

25 °C | |

| Record name | Allicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does allicin exert its biological effects?

A1: this compound (diallylthiosulfinate) is a reactive sulfur species (RSS) containing a thiosulfinate functional group. This group enables this compound to react with thiol groups (-SH) found in molecules like glutathione and proteins. This redox reaction is believed to be the key mechanism behind this compound's diverse biological activities. [, ]

Q2: What is the role of glutathione in this compound's activity?

A2: this compound's antimicrobial effect is significantly influenced by glutathione (GSH). Studies have shown that this compound's inhibitory effect against bacteria decreases in the presence of GSH. This suggests that this compound disrupts the bacterial oxidative balance by interacting with GSH and other thiol-containing molecules. [, , ]

Q3: What are the downstream effects of this compound interacting with its targets?

A3: this compound's interaction with thiol groups can trigger various downstream effects, including:

- Induction of apoptosis: this compound has been shown to induce apoptosis in various cancer cell lines, including glioblastoma, cervical carcinoma, and esophageal squamous cell carcinoma. This effect is mediated through multiple pathways, including cell cycle arrest, promotion of autophagy, and regulation of apoptosis-related proteins like Bax, Bcl-2, and caspases. [, , , , ]

- Inhibition of microbial growth: this compound exhibits broad-spectrum antimicrobial activity against bacteria and fungi, including drug-resistant strains. This is attributed to its interaction with essential thiol groups in microbial enzymes and proteins, disrupting vital cellular processes. [, , , , ]

- Anti-inflammatory effects: this compound has demonstrated anti-inflammatory properties in various models, including trinitrobenzenesulfonic acid-induced colitis and reticuloendotheliosis virus infection in chickens. These effects are linked to the suppression of inflammatory signaling pathways like NF-κB and MAPK, as well as the modulation of cytokine production. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C6H10OS2 and a molecular weight of 162.27 g/mol.

Q5: What are the challenges associated with this compound stability?

A6: this compound is a highly reactive and unstable molecule, particularly in the presence of water, oxygen, and heat. This instability poses significant challenges for its storage, formulation, and delivery. [, , ]

Q6: What are some strategies to improve this compound stability and bioavailability?

A6: Various approaches are being explored to enhance this compound stability and delivery, including:

- Encapsulation techniques: Encapsulating this compound within nanoparticles, liposomes, or cyclodextrin complexes can protect it from degradation and improve its stability, solubility, and controlled release. [, ]

- Chemical modifications: Synthesizing this compound derivatives with improved stability while retaining biological activity is an active research area. For example, prosultiamine, a more stable analog of allithiamine (synthesized from this compound and thiamine), has shown promising results in preclinical studies for treating HTLV-I-associated myelopathy/tropical spastic paraparesis. [, ]

- Optimization of extraction methods: Using appropriate extraction methods and solvents can minimize this compound degradation and maximize its yield from garlic. [, ]

Q7: What is the safety profile of this compound?

A8: While this compound is generally considered safe for consumption in culinary amounts, high doses may pose toxicity concerns. More research is needed to establish safe and effective dosages for therapeutic applications. [, ]

Q8: What in vitro models have been used to study this compound's effects?

A8: Numerous in vitro studies have investigated this compound's effects using various cell lines, including:

- Cancer cell lines: Human glioblastoma, cervical carcinoma, esophageal squamous cell carcinoma, bladder cancer, retinoblastoma, and melanoma cells have been used to assess this compound's antiproliferative and apoptosis-inducing effects. [, , , , , ]

- Microbial cultures: Various bacterial and fungal strains, including drug-resistant ones, have been used to evaluate this compound's antimicrobial activity. [, , , , ]

- Primary cells: Human fibroblasts and rat pheochromocytoma cells (PC12) have been employed to study this compound's effects on cell proliferation, oxidative stress, and apoptosis. [, ]

Q9: What in vivo models have been used to study this compound's effects?

A9: Animal models, particularly rodents, have been used to investigate this compound's therapeutic potential in various conditions:

- Atherosclerosis: Studies in apolipoprotein E-deficient and LDL receptor knockout mice have demonstrated this compound's ability to reduce atherosclerotic plaque formation and improve lipid profiles. [, ]

- Cancer: this compound has shown antitumor effects in mice inoculated with melanoma and fibrosarcoma cells. []

- Infectious diseases: this compound has demonstrated efficacy in murine models of disseminated aspergillosis and toxoplasmosis. [, ]

- Liver injury: this compound has exhibited hepatoprotective effects in mice with carbon tetrachloride-induced acute liver injury. []

- Pulmonary arterial hypertension: Studies in rats with monocrotaline-induced pulmonary arterial hypertension have shown this compound's ability to attenuate vascular remodeling, improve endothelial function, and reduce oxidative stress. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.